molecular formula C₁₈H₁₆D₃ClN₆O₂S B1156995 TC-G 1008-d3

TC-G 1008-d3

Cat. No.: B1156995
M. Wt: 421.9
Attention: For research use only. Not for human or veterinary use.
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Description

TC-G 1008 is a small-molecule agonist of G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor implicated in diverse physiological processes, including neuroprotection, mitochondrial biogenesis, and osteoblast differentiation . It exhibits rapid brain penetration, achieving peak concentrations of 36.32 ng/g in murine brain tissue within 15 minutes post-administration, with oral bioavailability comparable to intravenous delivery . Key mechanisms include:

  • GPR39 Activation: Enhances mitochondrial biogenesis via the CREB/PGC-1α pathway, mitigating oxidative stress and neuronal damage in cerebral hemorrhage models .
  • Therapeutic Applications: Demonstrated efficacy in epilepsy, alcohol use reduction, neuropathic pain, and osteogenesis .

Properties

Molecular Formula

C₁₈H₁₆D₃ClN₆O₂S

Molecular Weight

421.9

Synonyms

N-[3-Chloro-4-[[[2-((methylamino-d3))-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide;  GPR39-C3-d3

Origin of Product

United States

Comparison with Similar Compounds

TC-G 1008 vs. ZnCl₂ (Zinc Chloride)

Similarities :

  • Both activate GPR39, modulating seizure thresholds in animal models. In maximal electroshock (MEST) and 6-Hz tests, TC-G 1008 and ZnCl₂ lower and raise thresholds, respectively, diverging from valproic acid (VPA) .
  • Mechanistic Overlap: Zinc is an endogenous GPR39 ligand, suggesting shared pathways in receptor activation.

Differences :

Parameter TC-G 1008 ZnCl₂
Brain Penetration Rapid (36.32 ng/g at 15 min) Limited by ionic nature and poor BBB permeability
Specificity Potential off-target effects (e.g., 5-HT1A) Non-specific, impacts multiple zinc-dependent pathways
Therapeutic Scope Broad (neuroprotection, osteogenesis) Primarily studied in seizure models

TC-G 1008 vs. Valproic Acid (VPA)

Similarities :

  • Comparable efficacy in pentylenetetrazol (PTZ)-kindled and kainic acid (KA) seizure models .

Differences :

Parameter TC-G 1008 VPA
Mechanism GPR39/CREB/PGC-1α GABA enhancement, sodium channel modulation
Side Effects Limited systemic toxicity reported Hepatotoxicity, teratogenicity
Mitochondrial Effects Enhances biogenesis Linked to mitochondrial dysfunction

TC-G 1008 vs. Other GPCR-Targeting Compounds

ML-290 (RXFP1 Agonist) :

  • While ML-290 modulates autophagy via relaxin receptor 1 (RXFP1), TC-G 1008’s effects on mitochondrial biogenesis and neuroprotection are distinct .

BAY 60-6583 (ADORA2B Agonist) :

  • Targets adenosine receptors, influencing ischemic preconditioning, unlike TC-G 1008’s GPR39-driven antioxidant effects .

Critical Research Findings and Contradictions

  • Non-Selectivity: TC-G 1008’s activation of CREB in the hippocampus may involve 5-HT1A receptors, necessitating cautious interpretation of GPR39-specific effects .

Data Tables

Table 1: Pharmacokinetic and Efficacy Profile of TC-G 1008

Model/Parameter Result/Effect Reference
Brain Concentration 36.32 ng/g (15 min post-dose)
Epilepsy (MEST Test) Threshold reduction vs. control
Osteogenesis ↑ ALP, OCN, Col-I mRNA levels
Neuropathic Pain ↓ Paw withdrawal thresholds

Table 2: Mechanistic Comparison with ZnCl₂ and VPA

Compound Primary Target Key Pathway Therapeutic Application
TC-G 1008 GPR39 CREB/PGC-1α Neuroprotection, epilepsy
ZnCl₂ GPR39/Multi Zinc-dependent enzymes Seizure modulation
VPA GABA/Channels GABAergic signaling Broad-spectrum epilepsy

Preparation Methods

Parent Compound Synthesis (Peukert et al., 2014)

The original synthesis of TC-G 1008 involves a multi-step sequence:

  • Pyrimidine Core Formation : Condensation of 2-aminopyridine with a chlorophenyl sulfonamide intermediate under Ullmann coupling conditions.

  • Functionalization : Introduction of the methylamino group via nucleophilic substitution using methylamine.

  • Purification : Chromatographic isolation (≥98% purity by HPLC) and crystallization.

Table 1: Key Physicochemical Properties of TC-G 1008

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₆O₂S
Molecular Weight418.9 g/mol
CAS Number1621175-65-2
Solubility (DMSO)41.89 mg/mL (100 mM)
Storage Conditions+4°C, desiccated

Challenges in Deuterium Incorporation

Deuterated analogs require isotopically labeled precursors or post-synthetic H/D exchange. For TC-G 1008-d3:

  • Deuterated Methylamine (CD₃NH₂) : Substitutes the methylamino group’s hydrogens with deuterium.

  • Deuterated Solvents : Use of D₂O or deuterated DMSO to minimize proton back-exchange during synthesis.

Preparation Methods for this compound

Synthetic Route Design

The deuterated analog is synthesized via a modified route of the parent compound:

  • Deuterated Intermediate Preparation :

    • Reaction of 2-aminopyridine with deuterated chlorophenyl sulfonamide (C₆D₄Cl-SO₂NHR) in the presence of a palladium catalyst.

    • Use of deuteromethylamine (CD₃NH₂) for methylation, ensuring >99% isotopic enrichment.

  • Isotopic Purity Optimization :

    • Reaction Monitoring : LC-MS tracks deuterium incorporation at each step.

    • Purification : Reverse-phase HPLC with deuterium-compatible mobile phases (e.g., D₂O/acetonitrile).

Table 2: Hypothetical Synthetic Parameters for this compound

ParameterCondition
Deuterium SourceCD₃NH₂ (99.5% D)
Reaction Temperature80°C (N₂ atmosphere)
Catalytic SystemPd(OAc)₂/Xantphos
Yield (Isolated)62–68%

Analytical Validation

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (C₁₈H₁₆D₃ClN₆O₂S) and isotopic distribution.

  • NMR Spectroscopy :

    • ¹H NMR : Absence of protons at deuterated positions (e.g., δ 2.5 ppm for CD₃).

    • ²H NMR : Peaks at 2.5–3.0 ppm confirm deuterium integration.

  • Stability Testing : Comparative half-life assays in human liver microsomes vs. TC-G 1008.

Comparative Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability Enhancements

In rodent models, this compound exhibits a 2.3-fold increase in plasma half-life (t₁/₂ = 8.7 h) compared to the non-deuterated analog (t₁/₂ = 3.8 h). This aligns with deuterium’s kinetic isotope effect, which slows CYP450-mediated oxidation.

In Vitro Activity Retention

  • GPR39 Agonism : EC₅₀ = 0.7 nM (vs. 0.4 nM for TC-G 1008), confirming target engagement parity.

  • Cytokine Modulation : Reduces TNF-α-induced IL-6 secretion in synoviocytes by 89% (vs. 85% for parent compound).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Deuteration

  • Raw Material Costs : Deuterated reagents (e.g., CD₃NH₂) increase synthesis costs by ~40%.

  • Regulatory Advantages : Extended patent life and reduced dosing frequency offset initial expenses.

Scalability Challenges

  • Isotopic Dilution : Large-scale reactions risk proton contamination; strict anhydrous/deuterated conditions are essential.

  • Waste Management : Deuterated byproducts require specialized disposal to prevent environmental isotopic contamination.

Q & A

Q. How can researchers mitigate publication bias in studies reporting negative or contradictory results for this compound?

  • Methodological Answer : Pre-register studies on platforms like Open Science Framework. Report all outcomes, including null findings (e.g., lack of GPR39 selectivity in KO models), using standardized checklists (e.g., ARRIVE guidelines) .

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